1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a versatile chemical compound with a unique structure that enables diverse applications. This compound contains a benzyl group, a hydroxy group, and a thiophene ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves the reaction of benzyl isocyanate with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can undergo reduction to form a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has promising potential for scientific research due to its unique structure. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The hydroxy group and thiophene ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)amine: Similar structure but lacks the urea group.
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
1-Benzyl-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is unique due to the presence of both a hydroxy group and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-11-9-15(16-7-4-12-22-16)8-10-18-17(21)19-13-14-5-2-1-3-6-14/h1-7,12,15,20H,8-11,13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRUFNYSVIIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.